1-Cyclopropyl-3-(2,4-xylyl)urea
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Overview
Description
1-Cyclopropyl-3-(2,4-xylyl)urea is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.274 g/mol . This compound is part of the urea derivatives family, which are known for their diverse chemical and biological properties. It is used primarily in early discovery research and is considered a rare and unique chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2,4-xylyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity . The reaction conditions are mild and scalable, making it suitable for both laboratory and industrial production .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, aiming to minimize pollution and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2,4-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding urea derivatives with additional oxygen functionalities, while reduction may yield simpler amine derivatives .
Scientific Research Applications
1-Cyclopropyl-3-(2,4-xylyl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2,4-xylyl)urea involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cell growth and proliferation . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(4-methoxyphenyl)urea: Another urea derivative with similar structural features but different substituents.
1-Cyclopropyl-3-(2-methylpropyl)urea: A compound with a similar cyclopropyl group but different alkyl substituents.
Uniqueness
1-Cyclopropyl-3-(2,4-xylyl)urea is unique due to its specific combination of cyclopropyl and xylyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
64393-17-5 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C12H16N2O/c1-8-3-6-11(9(2)7-8)14-12(15)13-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H2,13,14,15) |
InChI Key |
BDGIAHGKHDMJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC2)C |
Origin of Product |
United States |
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